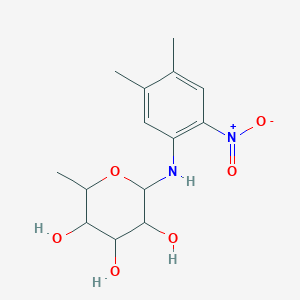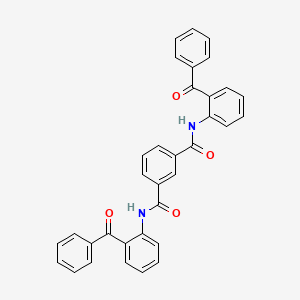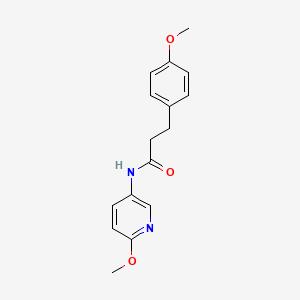
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine is a synthetic compound characterized by its unique structural features It belongs to the class of hexopyranosylamines, which are derivatives of hexopyranose sugars
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine typically involves the reaction of a hexopyranose derivative with 4,5-dimethyl-2-nitroaniline. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the hexopyranose are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Glycosylamine: The protected hexopyranose is reacted with 4,5-dimethyl-2-nitroaniline under acidic or basic conditions to form the glycosylamine.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
類似化合物との比較
Similar Compounds
- 6-deoxy-N-(2-methyl-4-nitrophenyl)hexopyranosylamine
- 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine
- 6-deoxy-N-(4-methyl-2-nitrophenyl)hexopyranosylamine
Uniqueness
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine is unique due to the presence of both methyl groups on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
特性
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B5107087.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B5107099.png)

amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)

![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)

![11-[(3,4,5-Trimethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
